N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that combines structural elements from indole and benzofuran. Indole is a bicyclic structure with a benzene ring fused to a pyrrole ring, while benzofuran consists of a benzene ring fused to a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide has been studied for its potential as a therapeutic agent. It may exhibit activities such as anti-inflammatory, antioxidant, and antimicrobial effects due to the presence of the indole and benzofuran moieties.
Medicine
In medicine, this compound is of interest for its potential pharmacological properties. It may act on various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as cancer, neurological disorders, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials.
Mechanism of Action
Target of Action
Indole derivatives, which are structurally similar to this compound, have been found to interact with various targets such as rac-beta serine/threonine-protein kinase, glycogen synthase kinase-3 beta, camp-dependent protein kinase catalytic subunit alpha, and camp-dependent protein kinase inhibitor alpha .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The presence of certain groups attached to the aryl ring in similar compounds has been suggested to increase the lipophilic nature of the molecule, thereby making the molecule more cell permeable .
Result of Action
Similar compounds have shown moderate inhibitory activity against α-glucosidase .
Action Environment
The environment can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Preparation of the Benzofuran Derivative: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling Reaction: The final step involves coupling the indole derivative with the benzofuran derivative. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole and benzofuran derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar in structure but with different substituents on the benzofuran ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Contains a naphthalene ring instead of a benzofuran ring.
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is unique due to the specific combination of indole and benzofuran moieties. This combination allows for unique interactions with biological targets and provides a distinct set of chemical properties that can be exploited in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-13(10-15-12-22-17-8-4-3-7-16(15)17)23-21(24)19-11-14-6-5-9-18(25-2)20(14)26-19/h3-9,11-13,22H,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHDYYGBODTRGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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